
6-tert-Butyl-4-methylcoumarin
Übersicht
Beschreibung
6-tert-Butyl-4-methylcoumarin is a chemical compound with the molecular formula C14H16O2 . It is also known by other names such as 6-t-Butyl-4-methylcoumarin, 6-(tert-Butyl)-4-methyl-2H-chromen-2-one, and 6-tert-butyl-4-methylchromen-2-one .
Synthesis Analysis
The synthesis of 6-tert-Butyl-4-methylcoumarin has been reported in the literature. It can be prepared from tert-butylphenols and diketene via the corresponding aryl acetoacetates . Additionally, 6-tert-Butyl-4-methyl-thiocoumarin can be obtained from 6-tert-butylthiophenol .Molecular Structure Analysis
The molecular structure of 6-tert-Butyl-4-methylcoumarin contains a total of 33 bonds, including 17 non-H bonds, 8 multiple bonds, 1 rotatable bond, 2 double bonds, 6 aromatic bonds, 2 six-membered rings, 1 ten-membered ring, and 1 aliphatic ester .Physical And Chemical Properties Analysis
6-tert-Butyl-4-methylcoumarin has a molecular weight of 216.27 g/mol . It has a computed XLogP3-AA value of 3.5, indicating its lipophilicity . It has 0 hydrogen bond donors and 2 hydrogen bond acceptors . The compound has 1 rotatable bond . Its exact mass and monoisotopic mass are both 216.115029749 g/mol . The topological polar surface area is 26.3 Ų . It has 16 heavy atoms .Wissenschaftliche Forschungsanwendungen
Photophysical Properties
Coumarin-fused-coumarins, such as 6-tert-Butyl-4-methylcoumarin, have attracted significant attention in the scientific world due to their boundless applications in interdisciplinary areas . They possess interesting photophysical properties depending on the fused coumarin ring systems .
Drug Development
The molecular architecture of coumarins ensures their prominent role in drug development due to their plethora of pharmacological properties . These include anticoagulant, antimicrobial, anti-inflammatory, antidiabetic, anticancer, anticonvulsant, and antiproliferative activities .
Synthesis of π-Extended Conjugated Systems
Researchers are interested in the synthesis of π-extended conjugated systems via arynes, which involves the use of 6-tert-Butyl-4-methylcoumarin .
Development of Photosensitizers for PDT and Fluorescent Imaging of Cancer
The development of photosensitizers for Photodynamic Therapy (PDT) and fluorescent imaging of cancer is another application of 6-tert-Butyl-4-methylcoumarin .
Synthesis of Mercapto-Coumarins
The introduction of the thiol group to organic structures has emerged as an important tool in medicinal chemistry and chemical biology . The incorporation of a thiol functional group into coumarin results in mercapto-coumarins .
Development of Active Structures in Material and Biological Domains
Mercapto (or sulfanyl)-coumarins are heterocycles of great interest in the development of valuable active structures in material and biological domains . They represent a highly exploitable class of compounds that open many possibilities for further chemical transformations .
Eigenschaften
IUPAC Name |
6-tert-butyl-4-methylchromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16O2/c1-9-7-13(15)16-12-6-5-10(8-11(9)12)14(2,3)4/h5-8H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVQZHRREUVIRFZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=C(C=C2)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40170534 | |
| Record name | 6-t-Butyl-4-methylcoumarin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40170534 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-tert-Butyl-4-methylcoumarin | |
CAS RN |
17874-32-7 | |
| Record name | 6-t-Butyl-4-methylcoumarin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017874327 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 17874-32-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20774 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6-t-Butyl-4-methylcoumarin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40170534 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of 6-tert-Butyl-4-methylcoumarin in the context of the provided research?
A: The research paper [] investigates the role of Trichoderma harzianum (TRIC8) in protecting sunflower plants against downy mildew disease caused by Plasmopara halstedii. The study identified 6-tert-Butyl-4-methylcoumarin as one of the metabolites specifically present in sunflower roots treated with TRIC8. While the study doesn't delve into the specific function of 6-tert-Butyl-4-methylcoumarin, its unique presence in TRIC8-treated roots suggests a potential role in the observed enhanced disease resistance and growth promotion. Further research is needed to elucidate its specific mechanism of action in this context.
Q2: Is there any connection between 6-tert-Butyl-4-methylcoumarin and the other research paper focusing on Ferula communis?
A: Interestingly, 6-tert-Butyl-4-methylcoumarin is also mentioned in the second research paper [], which focuses on characterizing the chemical composition of different parts of the Ferula communis plant. This study found 6-tert-Butyl-4-methylcoumarin as a major component of the essential oil extracted from Ferula communis stems. Although the study doesn't directly investigate the biological activity of this compound, it highlights its presence as a potentially significant constituent in Ferula communis.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




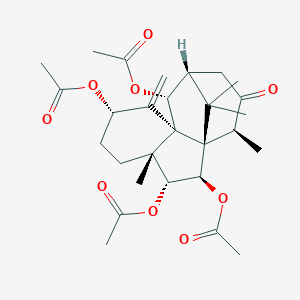
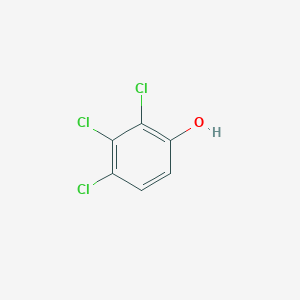
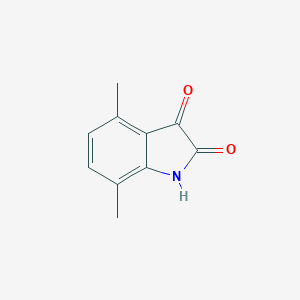
![Acetophenone, 2-(pyrido[3,4-d]pyridazin-5-ylthio)-](/img/structure/B99976.png)
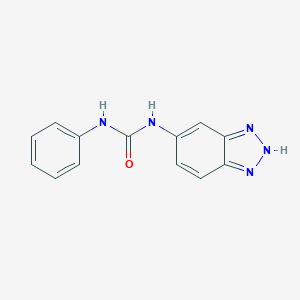

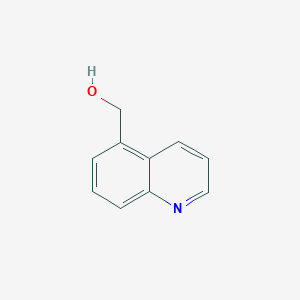
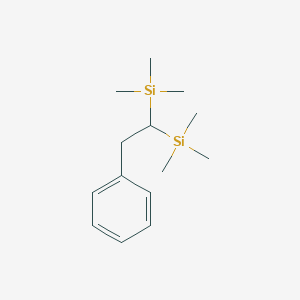
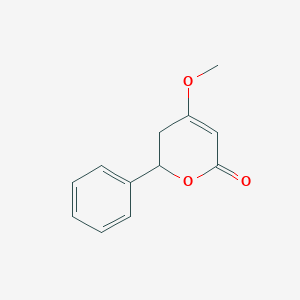
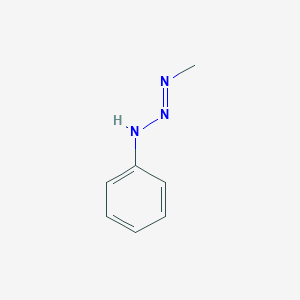


![Pentacyclo[12.8.0.03,12.04,9.017,22]docosa-1(14),2,4,6,8,12,17,19,21-nonaene](/img/structure/B99996.png)